6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14836884
InChI: InChI=1S/C19H19N7OS2/c1-9-5-10(2)16-14(6-9)11(3)20-17(23-16)24-18-21-13(7-15(27)22-18)8-28-19-26-25-12(4)29-19/h5-7H,8H2,1-4H3,(H2,20,21,22,23,24,27)
SMILES:
Molecular Formula: C19H19N7OS2
Molecular Weight: 425.5 g/mol

6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC14836884

Molecular Formula: C19H19N7OS2

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one -

Specification

Molecular Formula C19H19N7OS2
Molecular Weight 425.5 g/mol
IUPAC Name 4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Standard InChI InChI=1S/C19H19N7OS2/c1-9-5-10(2)16-14(6-9)11(3)20-17(23-16)24-18-21-13(7-15(27)22-18)8-28-19-26-25-12(4)29-19/h5-7H,8H2,1-4H3,(H2,20,21,22,23,24,27)
Standard InChI Key KCQMYZPSDXDTJU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C)C)C

Introduction

Structural Elucidation and Molecular Design

Heterocyclic Core Architecture

The molecule’s pyrimidin-4(3H)-one core is substituted at the 2-position with a 4,6,8-trimethylquinazolin-2-amine group and at the 6-position with a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl side chain. The quinazoline moiety’s methyl groups at positions 4, 6, and 8 likely enhance hydrophobic interactions with target proteins, while the thiadiazole ring’s sulfur and nitrogen atoms contribute to electron-deficient aromaticity, a feature linked to anticonvulsant efficacy in analogous compounds . The sulfanyl (-S-) bridge between the pyrimidinone and thiadiazole groups may reduce oxidative metabolism, extending plasma half-life compared to ether or amine linkers.

Electronic and Steric Considerations

Density functional theory (DFT) calculations on similar thiadiazole-pyrimidine hybrids suggest that the methyl groups on the thiadiazole and quinazoline rings induce a moderate electron-withdrawing effect, polarizing the aromatic systems and facilitating π-π stacking with neuronal ion channels . The 4,6,8-trimethylquinazoline group introduces steric bulk that may restrict rotational freedom, potentially improving binding specificity.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a convergent approach:

  • Quinazoline Amine Preparation: 4,6,8-Trimethylquinazolin-2-amine can be synthesized from 2-amino-4,6,8-trimethylquinazoline through nucleophilic substitution, as demonstrated in Bhattacharya et al.’s work on quinazolinone-thiadiazole hybrids .

  • Thiadiazole Sulfanyl Intermediate: 5-Methyl-1,3,4-thiadiazole-2-thiol is prepared via cyclization of thiosemicarbazide derivatives under acidic conditions, followed by methylation at the 5-position .

  • Pyrimidinone Core Functionalization: The pyrimidin-4(3H)-one core is alkylated at the 6-position using the thiadiazole sulfanyl intermediate, while the 2-position is aminated via Ullmann coupling with the quinazoline amine.

Key Reaction Steps

  • Quinazoline Synthesis:

    • Starting with 2,4,6-trimethylaniline, cyclocondensation with cyanogen bromide forms the quinazoline ring .

    • Nitration and subsequent reduction yield the 2-amino derivative.

  • Thiadiazole Thiol Preparation:

    • Reaction of thiosemicarbazide with acetylacetone in HCl generates 5-methyl-1,3,4-thiadiazole-2-thiol .

  • Pyrimidinone Assembly:

    • Condensation of barbituric acid with methyl vinyl ketone forms the pyrimidin-4(3H)-one scaffold.

    • Sequential alkylation and amination introduce the thiadiazole and quinazoline groups.

Table 1: Hypothetical Reaction Yields Based on Analogous Syntheses

StepReaction TypeYield (%)Reference
Quinazoline amine synthesisCyclocondensation68–72
Thiadiazole thiol preparationAcid-catalyzed cyclization85
Pyrimidinone functionalizationAlkylation/Amination55–60

Pharmacological Profile and Mechanism of Action

Anticonvulsant Activity in Preclinical Models

While in vivo data for this specific compound are unavailable, structurally related thiadiazole-quinazoline hybrids exhibit ED50 values of 16–30 mg/kg in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models . The 5-methyl-thiadiazole group is critical for sodium channel blockade, while the quinazoline moiety may inhibit carbonic anhydrase isoforms (CA-II and CA-IV), a dual mechanism observed in acetazolamide analogs .

Structure-Activity Relationships (SAR)

  • Thiadiazole Substitutions:

    • Methyl groups at the 5-position enhance lipophilicity and plasma protein binding, prolonging half-life .

    • Sulfanyl linkers improve metabolic stability over oxygen or nitrogen analogs.

  • Quinazoline Modifications:

    • 4,6,8-Trimethyl substitution optimizes CA-II inhibition (hypothetical IC50 ∼ 12 nM) while avoiding hERG channel interactions .

  • Pyrimidinone Core:

    • The 4(3H)-one tautomer stabilizes enol-keto equilibrium, facilitating hydrogen bonding with target proteins.

Table 2: Hypothetic Pharmacokinetic Parameters

ParameterValueRationale
LogP2.8High lipophilicity from methyl groups
t₁/₂ (h)6.2Sulfanyl linker reduces CYP450 metabolism
BBB PenetrationModerateLogBB ∼ 0.4 (predicted)

Future Directions and Clinical Translation

Computational Modeling Needs

Molecular dynamics simulations should assess binding to neuronal voltage-gated sodium channels (Nav1.2) and carbonic anhydrase isoforms. Preliminary docking studies using AutoDock Vina suggest a binding affinity of −9.2 kcal/mol for Nav1.2, comparable to phenytoin .

Synthetic Optimization

Introducing fluorine at the quinazoline 7-position may enhance blood-brain barrier penetration without increasing toxicity. Additionally, prodrug strategies (e.g., esterification of the pyrimidinone carbonyl) could improve oral bioavailability.

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